molecular formula C17H22N2O5 B2581182 2-methoxyethyl 5-((dimethylcarbamoyl)oxy)-1,2-dimethyl-1H-indole-3-carboxylate CAS No. 896845-56-0

2-methoxyethyl 5-((dimethylcarbamoyl)oxy)-1,2-dimethyl-1H-indole-3-carboxylate

Cat. No.: B2581182
CAS No.: 896845-56-0
M. Wt: 334.372
InChI Key: KZQAJPJYQCWSQJ-UHFFFAOYSA-N
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Description

2-methoxyethyl 5-((dimethylcarbamoyl)oxy)-1,2-dimethyl-1H-indole-3-carboxylate is a synthetic chemical compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes an indole core substituted with methoxyethyl, dimethylcarbamoyl, and carboxylate groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxyethyl 5-((dimethylcarbamoyl)oxy)-1,2-dimethyl-1H-indole-3-carboxylate typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the indole core, followed by the introduction of the methoxyethyl, dimethylcarbamoyl, and carboxylate groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and automated systems can enhance the efficiency and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-methoxyethyl 5-((dimethylcarbamoyl)oxy)-1,2-dimethyl-1H-indole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, where specific groups are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted indole derivatives.

Scientific Research Applications

2-methoxyethyl 5-((dimethylcarbamoyl)oxy)-1,2-dimethyl-1H-indole-3-carboxylate has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It may be used in studies related to enzyme inhibition, receptor binding, and other biochemical processes.

    Industry: It can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-methoxyethyl 5-((dimethylcarbamoyl)oxy)-1,2-dimethyl-1H-indole-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved in its mechanism of action depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-methoxyethyl 5-((dimethylcarbamoyl)oxy)-1,2-dimethyl-1H-indole-3-carboxylate include:

  • 2-methoxyethyl 5-((2-bromobenzyl)oxy)-2-methyl-1-benzofuran-3-carboxylate
  • 2-methoxyethyl acrylate

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern on the indole core, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research applications, as it can provide insights into the structure-activity relationships and potential therapeutic uses of indole derivatives.

Biological Activity

2-Methoxyethyl 5-((dimethylcarbamoyl)oxy)-1,2-dimethyl-1H-indole-3-carboxylate, with the CAS number 896845-56-0, is a synthetic compound belonging to the indole family. Its unique structure imparts various biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

  • Molecular Formula : C17H22N2O5
  • Molecular Weight : 334.4 g/mol
  • Structure : The compound features an indole ring with a methoxyethyl group and a dimethylcarbamoyloxy moiety, contributing to its biological properties.

Anticancer Activity

Recent studies have highlighted the potential of indole derivatives, including compounds structurally related to this compound, in exhibiting anticancer properties. For instance:

  • Cytotoxicity Studies : Research has shown that certain indole derivatives can inhibit the proliferation of colorectal cancer cells (HCT116 and Caco-2). These compounds induce apoptosis and block the cell cycle at the G2/M phase by affecting mitochondrial membrane potential and signaling pathways such as PI3K/AKT/mTOR .

Antimicrobial Activity

The compound's structure suggests potential antibacterial properties. A related study demonstrated significant activity against Staphylococcus aureus, with minimal inhibitory concentrations (MICs) as low as 0.98 μg/mL against methicillin-resistant strains (MRSA) . This indicates that compounds similar to this compound may be effective in combating resistant bacterial strains.

Toxicological Profile

The safety profile of this compound is critical for its therapeutic application. Preliminary data indicate that it may exhibit toxicity if ingested or upon skin contact. The compound is categorized under hazardous substances due to its potential to cause serious eye damage and skin sensitization .

Case Studies

  • Cytotoxicity Against Cancer Cells :
    • A study evaluated various indole derivatives for their cytotoxic effects on cancer cell lines. The results showed that several compounds had significant antiproliferative effects, particularly against rapidly dividing cells like A549 lung cancer cells .
  • Antibacterial Efficacy :
    • In an investigation of antimicrobial activity, specific derivatives demonstrated potent inhibition against both gram-positive bacteria (e.g., Staphylococcus aureus) and fungi (Candida albicans), with varying degrees of effectiveness .

Data Table: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineMIC (μg/mL)Mechanism of Action
AnticancerHCT116 (Colorectal Cancer)Not specifiedInduces apoptosis; inhibits PI3K/AKT/mTOR
AntibacterialStaphylococcus aureus0.98Disruption of cell wall synthesis
AntifungalCandida albicansVariesInhibition of fungal cell growth

Properties

IUPAC Name

2-methoxyethyl 5-(dimethylcarbamoyloxy)-1,2-dimethylindole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O5/c1-11-15(16(20)23-9-8-22-5)13-10-12(24-17(21)18(2)3)6-7-14(13)19(11)4/h6-7,10H,8-9H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZQAJPJYQCWSQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(N1C)C=CC(=C2)OC(=O)N(C)C)C(=O)OCCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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